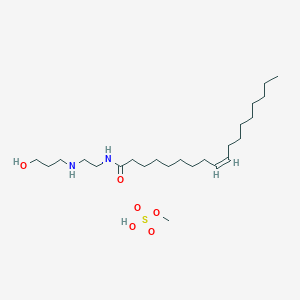
N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate is a chemical compound with the molecular formula C24H49N2O6S. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its ability to reduce surface tension, making it useful in formulations requiring emulsification and dispersion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate typically involves the reaction of oleamide with N-methyl ethanolamine, followed by methylation with methyl sulphate. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Reactant Feed: Continuous feeding of oleamide and N-methyl ethanolamine.
Reaction Control: Automated systems to maintain optimal temperature and pH.
Purification: The product is purified using distillation or crystallization techniques to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the methyl sulphate group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted amides and esters.
Scientific Research Applications
N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mechanism of Action
The mechanism by which N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate exerts its effects involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions. The molecular targets include lipid membranes and proteins, where it can alter membrane fluidity and protein conformation.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)oleamide: Similar structure but lacks the methylamino group.
N-(2-(Dimethylamino)ethyl)oleamide: Contains a dimethylamino group instead of a hydroxyethyl group.
N-(2-(Hydroxyethyl)ethyl)oleamide: Similar but with an ethyl group instead of a methyl group.
Uniqueness
N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate is unique due to its combination of hydroxyethyl and methylamino groups, which confer specific surfactant properties. This makes it particularly effective in applications requiring both hydrophilic and hydrophobic interactions.
Properties
CAS No. |
82799-37-9 |
|---|---|
Molecular Formula |
C23H46N2O2.CH4O4S C24H50N2O6S |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
(Z)-N-[2-(3-hydroxypropylamino)ethyl]octadec-9-enamide;methyl hydrogen sulfate |
InChI |
InChI=1S/C23H46N2O2.CH4O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(27)25-21-20-24-19-17-22-26;1-5-6(2,3)4/h9-10,24,26H,2-8,11-22H2,1H3,(H,25,27);1H3,(H,2,3,4)/b10-9-; |
InChI Key |
WOJFQTBHOGDZSA-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCNCCCO.COS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCCO.COS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


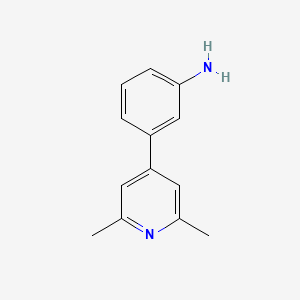
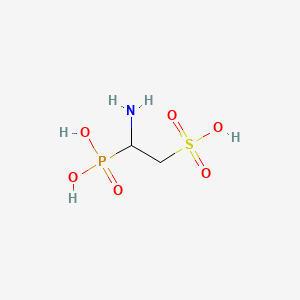
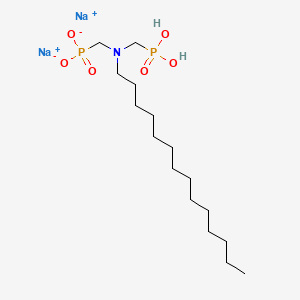
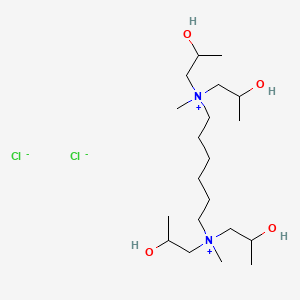
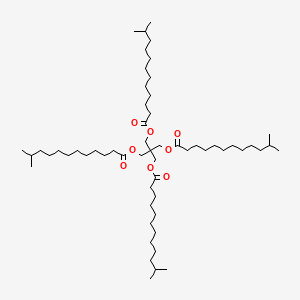


![N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide](/img/structure/B15180701.png)


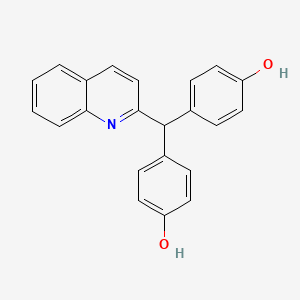

![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate](/img/structure/B15180729.png)
